

# An In-depth Technical Guide to the Chemical Properties of ortho-Iodobenzylamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2-*iodophenyl*)methanamine

Cat. No.: B151185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ortho-Iodobenzylamine, also known as **(2-*iodophenyl*)methanamine**, is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the presence of a reactive iodine atom and a primary amino group on a benzene ring, make it a versatile building block for the construction of complex molecules, especially in the fields of medicinal chemistry and materials science. The ortho-substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the core chemical properties of ortho-iodobenzylamine, including its synthesis, reactivity, and spectroscopic profile, to support its use in research and development.

## Chemical and Physical Properties

ortho-Iodobenzylamine is typically available as a hydrochloride salt, which is a white solid. The free base form exists as well. The key physicochemical properties are summarized in the table below.

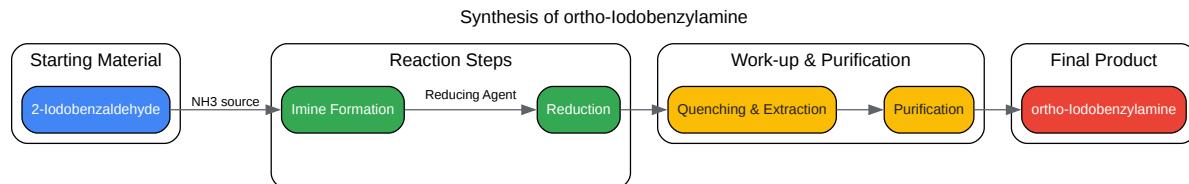
| Property                      | Value                                | Reference           |
|-------------------------------|--------------------------------------|---------------------|
| Chemical Name                 | (2-Iodophenyl)methanamine            | <a href="#">[1]</a> |
| Synonyms                      | o-Iodobenzylamine, 2-Iodobenzylamine | <a href="#">[1]</a> |
| CAS Number (Free Base)        | 39959-51-8                           | <a href="#">[1]</a> |
| CAS Number (HCl Salt)         | 42365-45-7                           | <a href="#">[2]</a> |
| Molecular Formula (Free Base) | C <sub>7</sub> H <sub>8</sub> IN     | <a href="#">[1]</a> |
| Molecular Weight (Free Base)  | 233.05 g/mol                         | <a href="#">[1]</a> |
| Molecular Formula (HCl Salt)  | C <sub>7</sub> H <sub>9</sub> ClIN   | <a href="#">[2]</a> |
| Molecular Weight (HCl Salt)   | 269.51 g/mol                         | <a href="#">[2]</a> |
| Physical Form (HCl Salt)      | White Solid                          |                     |

## Synthesis and Purification

A common synthetic route to ortho-iodobenzylamine involves the reduction of a suitable precursor such as 2-iodobenzaldehyde or 2-iodobenzonitrile.

## Experimental Protocol: Synthesis from 2-Iodobenzaldehyde

A plausible method for the synthesis of ortho-iodobenzylamine is the reductive amination of 2-iodobenzaldehyde.


Materials:

- 2-Iodobenzaldehyde
- Ammonia or a source of ammonia (e.g., ammonium acetate)
- Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
- Anhydrous methanol or ethanol

- Diethyl ether or other suitable extraction solvent
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Hydrochloric acid (for hydrochloride salt formation, if desired)

**Procedure:**

- **Imine Formation:** Dissolve 2-iodobenzaldehyde and an excess of the ammonia source in anhydrous methanol. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.
- **Reduction:** Cool the reaction mixture in an ice bath and add the reducing agent portion-wise. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
- **Work-up:** Quench the reaction by the careful addition of water. Remove the bulk of the organic solvent under reduced pressure. Add diethyl ether and a saturated aqueous solution of sodium bicarbonate to the residue.
- **Extraction:** Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
- **Drying and Concentration:** Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude ortho-iodobenzylamine.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
- **Salt Formation (Optional):** To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether dropwise with stirring. The precipitate can be collected by filtration, washed with cold ether, and dried.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of ortho-iodobenzylamine.

## Spectroscopic Properties

The structural characterization of ortho-iodobenzylamine relies on standard spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally obtained spectra for ortho-iodobenzylamine are not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures.

#### <sup>1</sup>H NMR:

- **Aromatic Protons:** The four protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically  $\delta$  7.0-8.0 ppm). The proton ortho to the iodine atom would be the most deshielded.
- **Methylene Protons (-CH<sub>2</sub>-):** A singlet corresponding to the two benzylic protons would be expected around  $\delta$  3.8-4.2 ppm.
- **Amine Protons (-NH<sub>2</sub>):** A broad singlet, the chemical shift of which is concentration and solvent-dependent, would appear for the two amine protons, typically in the range of  $\delta$  1.5-3.0 ppm.

**<sup>13</sup>C NMR:**

- Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) would be significantly shifted upfield to around  $\delta$  95-100 ppm. The other aromatic carbons would appear in the typical range of  $\delta$  120-145 ppm.
- Methylene Carbon (-CH<sub>2</sub>-): The benzylic carbon would resonate at approximately  $\delta$  45-50 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of ortho-iodobenzylamine would exhibit characteristic absorption bands for its functional groups.

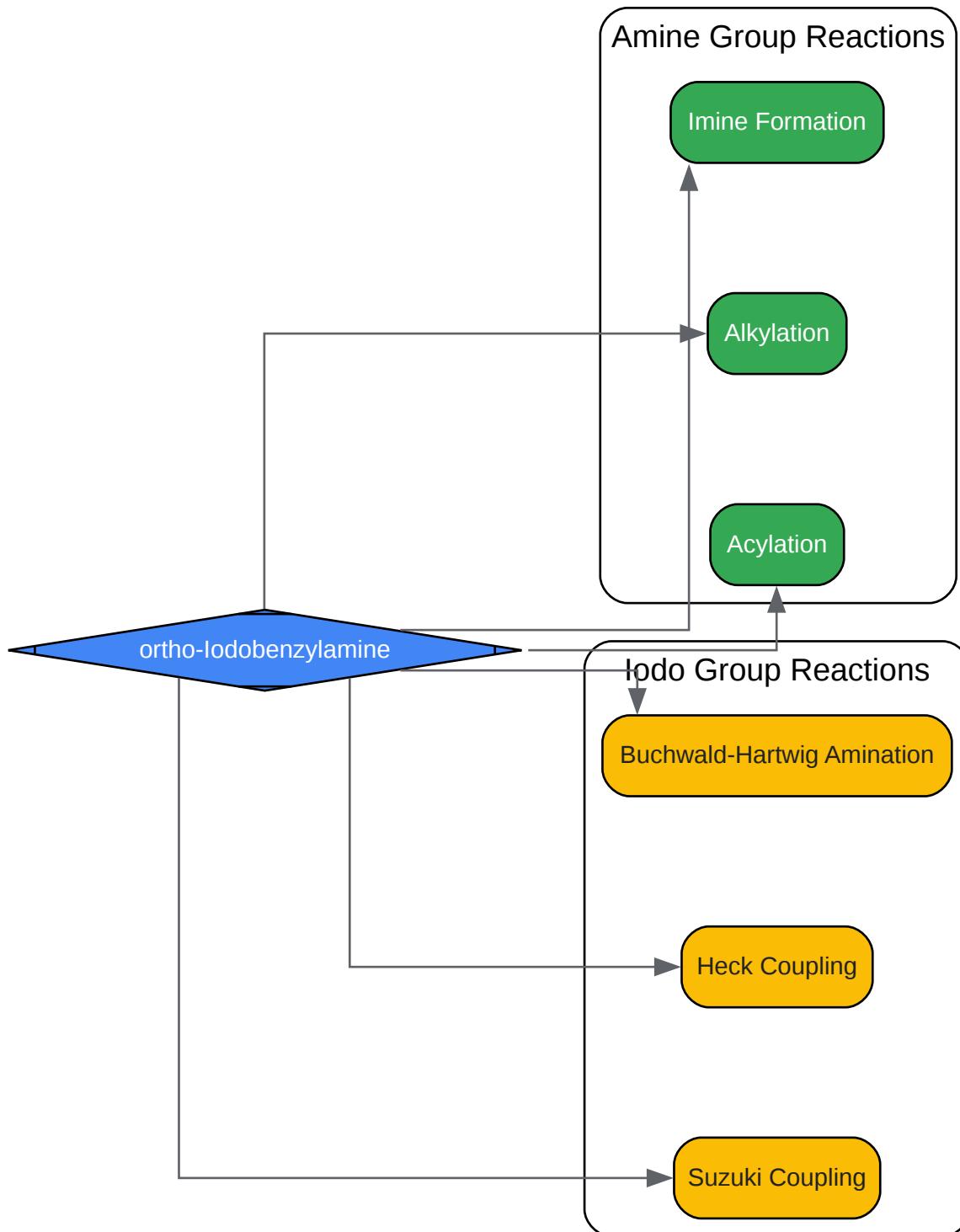
| Functional Group     | Vibration                           | Expected Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|----------------------|-------------------------------------|-----------------------------------------|---------------|
| N-H (Amine)          | Stretching (asymmetric & symmetric) | 3400-3250                               | Medium        |
| C-H (Aromatic)       | Stretching                          | 3100-3000                               | Medium        |
| C-H (Aliphatic)      | Stretching                          | 2960-2850                               | Medium        |
| N-H (Amine)          | Bending (scissoring)                | 1650-1580                               | Medium-Strong |
| C=C (Aromatic)       | Stretching                          | 1600-1450                               | Medium        |
| C-N (Aromatic Amine) | Stretching                          | 1335-1250                               | Strong        |
| C-I                  | Stretching                          | < 600                                   | Medium-Strong |

## Mass Spectrometry (MS)

In the mass spectrum of ortho-iodobenzylamine, the molecular ion peak (M<sup>+</sup>) would be observed at m/z = 233. A prominent peak at m/z = 106 would correspond to the loss of an iodine radical. Another significant fragmentation pathway would be the cleavage of the C-C

bond adjacent to the amino group, leading to the formation of a tropylium-like ion. The presence of iodine would also give rise to a characteristic isotopic pattern.

## Reactivity and Applications in Drug Development


ortho-Iodobenzylamine is a versatile intermediate in organic synthesis, primarily due to the reactivity of its two functional groups.

- Amino Group: The primary amine is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and the formation of imines and amides.[3]
- Iodo Group: The carbon-iodine bond is susceptible to various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the ortho position, facilitating the synthesis of diverse molecular scaffolds.

The steric hindrance provided by the ortho-iodo group can influence the regioselectivity of reactions and can be exploited to achieve specific synthetic outcomes.

In the context of drug discovery, ortho-iodobenzylamine serves as a key building block for the synthesis of biologically active compounds. The iodo-benzylamine motif is found in various pharmaceutical agents and research molecules. For instance, iodobenzylamine derivatives have been utilized in the development of ligands for various receptors and transporters.

## Reactivity of ortho-Iodobenzylamine

[Click to download full resolution via product page](#)

Key reaction pathways involving ortho-iodobenzylamine.

## Conclusion

ortho-Iodobenzylamine is a key synthetic intermediate with a rich and versatile chemistry. Its distinct substitution pattern offers unique opportunities for the synthesis of complex and novel molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, which will be of significant value to researchers, scientists, and drug development professionals working in the field of organic and medicinal chemistry. A thorough understanding of the characteristics of this compound will facilitate its effective utilization in the design and synthesis of new chemical entities with potential therapeutic applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2-Iodophenyl)methanamine | C7H8IN | CID 3016348 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-IODOBENZYLAMINE HYDROCHLORIDE | 42365-45-7 [chemicalbook.com]
- 3. 2-Iodobenzylamine HCl | 42365-45-7 | FI70645 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of ortho-Iodobenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151185#chemical-properties-of-ortho-iodobenzylamine>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)